tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate
Description
tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.266 g/mol. This compound belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxyamino)indazole-1-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-10-5-4-9(14-17)6-8(10)7-13-15/h4-7,14,17H,1-3H3 |
InChI Key |
LNKSHPMMRBJFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NO)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indazole derivatives or their precursors.
Functionalization: The indazole core is functionalized with a tert-butyl group at the 1-position and a hydroxyamino group at the 5-position.
Reaction Conditions: The reactions are usually carried out under mild conditions, often using catalysts to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyamino group.
Substitution: The indazole ring can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Hydroxylated indazoles and oxo derivatives.
Reduction Products: Amino derivatives of indazole.
Substitution Products: Various substituted indazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infections. Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyamino group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function.
Comparison with Similar Compounds
Indazole-3-carboxylate: Similar structure but lacks the hydroxyamino group.
Indazole-5-carboxylate: Similar structure but with different functional groups at the 5-position.
Indazole-1-carboxylate derivatives: Various derivatives with different substituents at the 1-position.
Uniqueness: tert-Butyl 5-(Hydroxyamino)-1H-indazole-1-carboxylate is unique due to the presence of both the tert-butyl group and the hydroxyamino group, which contribute to its distinct chemical and biological properties.
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